molecular formula C14H12N2O4 B14375398 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-47-4

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid

Cat. No.: B14375398
CAS No.: 90183-47-4
M. Wt: 272.26 g/mol
InChI Key: QFFPKLVOCCCSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a pyridin-3-ylmethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and pyridin-3-ylmethylamine.

    Formation of Amide Bond: The carboxylic acid group of 2-hydroxybenzoic acid reacts with the amine group of pyridin-3-ylmethylamine to form an amide bond. This reaction is typically facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzaldehyde or 2-hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoquinone.

    Reduction: Formation of 2-hydroxy-5-{[(pyridin-3-yl)methyl]amino}benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridin-3-ylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid:

    Pyridin-3-ylmethylamine: A key starting material in the synthesis of the compound.

    2-Hydroxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid: A similar compound with the pyridinyl group at a different position.

Uniqueness

2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is unique due to the specific positioning of the pyridin-3-ylmethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

90183-47-4

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-hydroxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H12N2O4/c17-12-4-3-10(6-11(12)14(19)20)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)(H,19,20)

InChI Key

QFFPKLVOCCCSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.